Cas no 109740-09-2 (2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one)

109740-09-2 structure
Nom du produit:2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-PHENYL-2,5-DIHYDRO-4H-PYRAZOLO[3,4-C]QUINOLIN-4-ONE
- 2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
- 2-phenylpyrazolo[3,4-c]quinolin-4(5H)-one
- AC1Q6GQQ
- CHEBI:487818
- CHEMBL241987
- CTK7H0251
- SureCN728937
- CS-0145354
- A3AR antagonist 4
- PD120981
- cid_4962866
- BDBM50218922
- C16H11N3O
- 2-Phenyl-2,5-dihydro-pyrazolo[3,4-c]quinolin-4-one
- ISMLHIIGSRUCOQ-UHFFFAOYSA-N
- EN300-14160
- HMS2920J03
- SCHEMBL728937
- 109740-09-2
- 2-PHENYL-2,5-DIHYDROPYRAZOLO[3,4-C]QUINOLIN-4-ONE
- SR-01000074278
- Z99599234
- 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one
- SR-01000074278-1
- HMS1784C01
- J-002324
- DTXSID10407182
- MLS001176701
- 2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
- SMR000595674
- HY-134555
- 2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one
-
- MDL: MFCD07339082
- Piscine à noyau: InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
- La clé Inchi: ISMLHIIGSRUCOQ-UHFFFAOYSA-N
- Sourire: C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
Propriétés calculées
- Qualité précise: 261.09033
- Masse isotopique unique: 261.090211983g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 380
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.9Ų
- Le xlogp3: 2.8
Propriétés expérimentales
- Le PSA: 46.92
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14160-0.25g |
2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 95% | 0.25g |
$278.0 | 2023-04-29 | |
TRC | P321435-25mg |
2-Phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-14160-5.0g |
2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 95% | 5g |
$2337.0 | 2023-04-29 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-25 mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 25mg |
¥1777.00 | 2022-02-28 | |
Enamine | EN300-14160-0.1g |
2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 95% | 0.1g |
$195.0 | 2023-04-29 | |
Enamine | EN300-14160-2.5g |
2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 95% | 2.5g |
$1182.0 | 2023-04-29 | |
Enamine | EN300-14160-500mg |
2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one |
109740-09-2 | 95.0% | 500mg |
$439.0 | 2023-09-30 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8598-100mg |
CHEMBL241987 |
109740-09-2 | 99.98% | 100mg |
¥ 3997 | 2023-09-07 | |
1PlusChem | 1P009UAN-100mg |
2-PHENYL-2,5-DIHYDRO-4H-PYRAZOLO[3,4-C]QUINOLIN-4-ONE |
109740-09-2 | 99% | 100mg |
$362.00 | 2025-02-25 | |
1PlusChem | 1P009UAN-500mg |
2-PHENYL-2,5-DIHYDRO-4H-PYRAZOLO[3,4-C]QUINOLIN-4-ONE |
109740-09-2 | 95% | 500mg |
$605.00 | 2023-12-26 |
2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one Littérature connexe
-
1. Book reviews
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
109740-09-2 (2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one) Produits connexes
- 1247419-83-5(4-bromo-1-2-(pyridin-4-yl)ethyl-1H-pyrazol-3-amine)
- 2680750-22-3(1-[(Prop-2-en-1-yloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid)
- 733798-69-1(1-(4-Chlorobenzyl)piperidine-4-carboxylic Acid)
- 1888587-45-8(3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride)
- 1806764-58-8(2-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine)
- 2137065-85-9((1R)-2-methoxy-1-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]ethan-1-ol)
- 51804-68-3(Oxoepistephamiersine)
- 2770486-29-6((9H-fluoren-9-yl)methyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate)
- 2228755-18-6(4-(5-propylthiophen-2-yl)butanal)
- 2803834-27-5(2-Bromo-1-(2-propyn-1-yl)-1H-imidazole-4,5-dicarbonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:109740-09-2)2-Phenyl-2H,4H,5H-pyrazolo3,4-cquinolin-4-one

Pureté:99%
Quantité:1g
Prix ($):1058